In vitro estrogenic activity of Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether.
In vitro estrogenic activity of Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether.
An In-Depth Technical Guide to the Assessment of In Vitro Estrogenic Activity of Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether and Related Compounds
Authored by a Senior Application Scientist
Foreword
The evaluation of endocrine-disrupting chemicals (EDCs) is a critical aspect of modern toxicology and drug development. Among these, Bisphenol A (BPA) and its numerous derivatives are of significant interest due to their widespread use and potential to interfere with hormonal signaling pathways. This guide focuses on the in vitro assessment of the estrogenic activity of a specific BPA derivative, Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether, a chlorinated derivative of Bisphenol A diglycidyl ether (BADGE) that can form in aqueous and acidic environments.[1] Given the limited direct research on this specific compound, this document provides a comprehensive framework for its evaluation by leveraging established methodologies for BPA and its analogues. As your Senior Application Scientist, I will guide you through the mechanistic rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment.
The Mechanistic Underpinnings of Estrogenic Activity
Understanding the estrogenic activity of a compound begins with its interaction with estrogen receptors (ERs). There are two primary subtypes, ERα and ERβ, which are ligand-activated transcription factors.[2][3][4] The binding of an estrogenic compound, such as 17β-estradiol (E2) or a xenoestrogen like BPA, initiates a conformational change in the receptor, leading to a cascade of cellular events.
These events can be broadly categorized into two pathways:
-
Genomic Pathway: The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[3] This interaction recruits co-activators or co-repressors, ultimately modulating gene transcription.[4]
-
Non-Genomic Pathway: Some estrogen receptors are located in the cell membrane (mERs) or cytoplasm.[5] Ligand binding to these receptors can trigger rapid signaling cascades through second messengers and protein kinases, such as the MAPK/ERK and PI3K/Akt pathways.[5][6]
A compound can act as an agonist , mimicking the effects of the natural hormone, or an antagonist , blocking the receptor and preventing the natural hormone from binding and exerting its effect.[2][7][8][9] The specific action of a BPA derivative can be receptor-subtype specific.[9]
Caption: Estrogen Receptor Signaling Pathways.
A Multi-Tiered Approach to In Vitro Assessment
No single assay can fully characterize the estrogenic potential of a compound. A tiered approach, employing assays that probe different aspects of the estrogen signaling pathway, provides a more complete and reliable assessment.
Tier 1: Receptor Binding and Activation - The Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is a powerful and rapid screening tool to determine if a compound can induce the interaction between the estrogen receptor and a coactivator protein, a crucial step in the genomic signaling pathway.[10][11][12][13]
Principle: The assay utilizes genetically engineered yeast strains. The ER ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD), and a coactivator protein is fused to a transcriptional activation domain (AD). If the test compound binds to the ER-LBD and induces a conformational change that promotes interaction with the coactivator, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene, typically lacZ, which produces β-galactosidase. The enzymatic activity of β-galactosidase is then measured colorimetrically or lumimetrically.[12]
Experimental Protocol: Yeast Two-Hybrid Assay
-
Strain Preparation: Culture the recombinant Saccharomyces cerevisiae strain containing the ER-LBD-DBD and coactivator-AD expression plasmids in appropriate selective medium.
-
Compound Preparation: Dissolve Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether and control compounds (17β-estradiol as a positive agonist control, an anti-estrogen like tamoxifen for antagonist testing, and a vehicle control like DMSO) in a suitable solvent. Prepare a serial dilution series.
-
Assay Incubation: In a 96-well plate, add the yeast culture and the test compounds at their final desired concentrations.
-
Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Reporter Assay: Lyse the yeast cells to release the β-galactosidase. Add a substrate for the enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for colorimetric assay or a chemiluminescent substrate).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the reporter activity to cell density (OD600). Plot the dose-response curve and determine the EC50 (half-maximal effective concentration) for agonists. For antagonist testing, perform the assay in the presence of a fixed concentration of 17β-estradiol.
Caption: Yeast Two-Hybrid (Y2H) Assay Workflow.
Tier 2: Transcriptional Activation in Mammalian Cells - Reporter Gene Assay
To assess estrogenic activity in a more physiologically relevant context, reporter gene assays in mammalian cell lines are employed.[14][15] These assays confirm that a compound can activate the endogenous cellular machinery to drive transcription from an ERE.
Principle: A mammalian cell line that expresses ERα and/or ERβ (e.g., MCF-7 or engineered HEK293 cells) is transfected with a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) downstream of a promoter with one or more EREs.[14][16][17] When an estrogenic compound activates the ER, the complex binds to the EREs and drives the expression of the reporter gene, which can be quantified.[16][17]
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Culture: Culture the chosen mammalian cell line (e.g., MCF7-VM7Luc4E2, which stably expresses a luciferase reporter) in the recommended growth medium.[14]
-
Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped serum for at least 24-48 hours to reduce background estrogenic activity.
-
Plating and Treatment: Seed the cells into 96- or 384-well plates.[14] After allowing them to attach, treat the cells with a serial dilution of the test compound and controls.
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS, then add a lysis buffer. Transfer the lysate to an opaque assay plate and add the luciferase substrate.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the compound concentration to generate a dose-response curve and calculate the EC50.
Caption: Mammalian Cell Reporter Gene Assay Workflow.
Tier 3: Phenotypic Response - MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN assay provides a phenotypic readout of estrogenic activity by measuring the proliferation of the ER-positive human breast cancer cell line, MCF-7.[18][19] This assay integrates the entire cellular response, including both genomic and non-genomic pathways, culminating in cell division.
Principle: The proliferation of MCF-7 cells is dependent on the presence of estrogens. By culturing the cells in a hormone-depleted medium, their growth is arrested. The addition of an estrogenic compound will rescue this arrest and stimulate proliferation in a dose-dependent manner.[18]
Experimental Protocol: E-SCREEN Assay
-
Cell Culture and Hormone Deprivation: Maintain MCF-7 cells in their standard growth medium.[20] For the assay, switch them to a phenol red-free medium with charcoal-stripped serum for several days to synchronize the cells and minimize background proliferation.[21]
-
Seeding: Trypsinize the cells and seed them at a low density (e.g., 2 x 10^4 cells/well) in a 24- or 96-well plate.[19]
-
Treatment: After 24 hours, replace the medium with fresh hormone-depleted medium containing the serial dilutions of the test compound and controls.
-
Incubation: Incubate the plates for an extended period, typically 96 to 144 hours, to allow for cell proliferation.[19]
-
Quantification of Proliferation: At the end of the incubation, quantify the cell number. This can be done using various methods:
-
Crystal Violet Staining: Fix and stain the cells, then solubilize the dye and measure absorbance.
-
Metabolic Assays (e.g., MTT, WST-1): Add the reagent, incubate, and measure the absorbance, which correlates with the number of viable cells.
-
Direct Cell Counting: Trypsinize and count the cells from each well.
-
-
Data Analysis: Calculate the proliferative effect (PE) relative to the negative control. Plot the PE against the compound concentration to determine the EC50 and the relative proliferative potency (RPP) compared to 17β-estradiol.
Caption: MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow.
Data Presentation and Interpretation
For a comprehensive evaluation, the results from all assays should be compiled and compared. A summary table is an effective way to present the quantitative data.
| Assay | Endpoint | 17β-Estradiol (E2) | Bisphenol A (BPA) | BPA-(3-chloro-2-hydroxypropyl)glycidyl ether |
| Yeast Two-Hybrid | EC50 (M) | 1 x 10⁻¹⁰ | 1 x 10⁻⁶ | Experimental Value |
| Reporter Gene Assay | EC50 (M) | 5 x 10⁻¹² | 5 x 10⁻⁷ | Experimental Value |
| MCF-7 Proliferation | EC50 (M) | 1 x 10⁻¹¹ | 1 x 10⁻⁶ | Experimental Value |
| Relative Potency | vs. E2 | 1 | ~1 x 10⁻⁴ | Calculated Value |
Note: Values for E2 and BPA are representative and may vary between specific assay conditions. The potency of BPA is generally several orders of magnitude lower than that of E2.[9]
Key Considerations for Interpretation:
-
Potency: The EC50 value indicates the concentration at which the compound elicits 50% of its maximal response. A lower EC50 signifies higher potency.
-
Efficacy: This is the maximum response a compound can produce. A compound may be a full agonist (achieving the same maximal response as E2) or a partial agonist (a lower maximal response).
-
Antagonism: If a compound inhibits the response to E2 in a co-treatment experiment, it is acting as an antagonist.
-
Cytotoxicity: It is crucial to run parallel cytotoxicity assays to ensure that any decrease in signal (e.g., in reporter or proliferation assays) is not due to cell death.
Conclusion
The in vitro assessment of the estrogenic activity of Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether requires a systematic and multi-faceted approach. By employing a battery of tests, from receptor-level interaction assays like the Yeast Two-Hybrid to cell-based transcriptional activation and phenotypic proliferation assays, researchers can build a comprehensive profile of the compound's potential as an endocrine disruptor. This guide provides the foundational principles and detailed protocols to empower scientists in drug development and toxicology to conduct these evaluations with scientific rigor and integrity. The resulting data is essential for informed risk assessment and the development of safer chemical alternatives.
References
-
Nishikawa, J., et al. (2001). Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay. Journal of Health Science, 47(5), 401-409. [Link]
-
Nishihara, T., & Nishikawa, J. (2001). Bioassay for endocrine disruptors by using yeast two-hybrid system. Folia Pharmacologica Japonica, 118(3), 203-209. [Link]
-
Chen, S., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(1), e959. [Link]
-
Kojima, H., et al. (2019). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry, 294(48), 18362-18373. [Link]
-
Bovee, T. F., et al. (2004). Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A. Journal of Agricultural and Food Chemistry, 52(23), 7081-7087. [Link]
-
Kawamura, Y., et al. (2003). Estrogenic activities of chemicals related to food contact plastics and rubbers tested by the yeast two-hybrid assay. Journal of Health Science, 49(3), 205-212. [Link]
-
Inoue, A., et al. (2002). A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Journal of Pharmacological and Toxicological Methods, 47(3), 129-135. [Link]
-
Indigo Biosciences. (n.d.). Human ERα Reporter Assay Kit. [Link]
-
Chesi, G., et al. (2013). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PMC, 4(1), 1-11. [Link]
-
Okada, H., et al. (2008). Bisphenol AF is a full agonist for the estrogen receptor ERα but a highly specific antagonist for ERβ. Environmental Health Perspectives, 116(11), 1479-1484. [Link]
-
Higa, Y., Nagano, R., & Kanauchi, M. (2023). Evaluating estrogenic activity of isoflavones in miso using yeast two-hybrid method. Journal of Food Science, 88(7), 2899-2909. [Link]
-
Akahori, Y., et al. (2008). Problems with Methods used to Screen Estrogenic Chemicals by Yeast Two-Hybrid Assays. Journal of Health Science, 54(4), 461-467. [Link]
-
National Toxicology Program. (2004). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
-
ResearchGate. (n.d.). of BPA mechanisms of action via estrogen receptors. [Link]
-
Li, Y., et al. (2021). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences, 182(1), 126-138. [Link]
-
Ma, Y., et al. (2022). Chapter 1: Classical and Non-classical Estrogen Receptor Effects of Bisphenol A. In Endocrine Disruptors. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical structures of BPA and its related chemicals. [Link]
-
Fukazawa, H., et al. (2002). In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A. Reproductive Toxicology, 16(6), 759-766. [Link]
-
Acconcia, F., et al. (2015). Molecular Mechanisms of Action of BPA. Dose-Response, 13(4), 1559325815610582. [Link]
-
Kim, J. Y., et al. (2012). The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology. Toxicological Research, 28(2), 107-113. [Link]
-
Rorije, E., et al. (2015). In vitro Approach to Test Estrogen-like Activity of Six Bisphenol A Analogues. Wageningen University & Research. [Link]
-
ResearchGate. (n.d.). Receptor-binding selectivity of BPA and AF for ERα, ERβ, and ERRγ. [Link]
-
Liu, B. (2018). In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives. University of Delaware. [Link]
-
Lee, H. J., et al. (2003). Differential interactions of bisphenol A and 17beta-estradiol with estrogen receptor alpha (ERalpha) and ERbeta. Journal of Biochemistry and Molecular Biology, 36(1), 36-41. [Link]
-
ResearchGate. (n.d.). Estrogenic activity of BPA and analogues in ER TA assay, OECD TG 455/457 (Luc gene expression). [Link]
-
ResearchGate. (n.d.). In vitro assay of hydrolysis and chlorohydroxy derivatives of bisphenol A diglycidyl ether for estrogenic activity. [Link]
-
Wang, C., et al. (2012). Mechanisms of E2 weakening effects on BPA's estrogenicity. Journal of Harbin Institute of Technology, 44(4), 28-31. [Link]
-
Ballesteros-Gómez, A., & Rubio, S. (2009). Analytical methods for the determination of bisphenol A in food. Journal of Chromatography A, 1216(3), 449-469. [Link]
-
Yi, B., et al. (2014). Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives. Cancer Science, 105(10), 1235–1242. [Link]
-
Poongothai, K., et al. (2017). Monotonic Dose Effect of Bisphenol-A, an Estrogenic Endocrine Disruptor, on Estrogen Synthesis in Female Sprague-Dawley Rats. Journal of Dietary Supplements, 14(6), 666-679. [Link]
-
Carvajal-Garduño, M., et al. (2023). Bisphenol TMC exhibits greater estrogenic activity than Bisphenol A and three other structural analogues exemplified by higher estrogen receptor α-mediated gene expression and breast cancer cell proliferation. Toxicology and Applied Pharmacology, 477, 116672. [Link]
-
Hewitt, S. C., et al. (2010). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives, 118(1), 63-68. [Link]
-
ResearchGate. (n.d.). Analytical Methods for Determination of Bisphenol A. [Link]
-
Pocket Dentistry. (2015). Analytical Methods for Determination of Bisphenol A. [Link]
-
Semantic Scholar. (n.d.). An Overview of Analytical Methods for Bisphenol A. [Link]
-
EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. [Link]
-
Olea, N., et al. (2000). Estrogenic activity of dental materials and bisphenol-A related chemicals in vitro. Dental Materials Journal, 19(3), 245-257. [Link]
-
Rossi, M. F., et al. (2023). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers in Endocrinology, 14, 1146713. [Link]
-
National Toxicology Program. (2012). NICEATM Validation Study Report on the MCF-7 Cell Proliferation Test Method. [Link]
-
ResearchGate. (n.d.). (A) Estrogenic activity (%) as function of concentration of E2, BPA and synthesized bisphenols. [Link]
-
Food Packaging Forum. (2017). Estrogenic activity of BPA alternatives. [Link]
-
Bio-protocol. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. [Link]
-
Vandenberg, L. N., et al. (2017). Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm. Endocrinology, 158(6), 1757–1760. [Link]
-
Minnesota Department of Health. (n.d.). Toxicological Summary for: Bisphenol A. [Link]
-
Maćkowiak, K., & Nowak, W. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues. International Journal of Environmental Research and Public Health, 17(17), 6243. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential interactions of bisphenol A and 17beta-estradiol with estrogen receptor alpha (ERalpha) and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay [jstage.jst.go.jp]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogenic activities of chemicals related to food contact plastics and rubbers tested by the yeast two-hybrid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
- 21. genome.ucsc.edu [genome.ucsc.edu]
